

Introduction: The Foundation of Intracellular Calcium Measurement

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Compound of Interest

Compound Name: Quin-2AM

Cat. No.: B162552

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Quin-2 stands as a landmark first-generation fluorescent indicator, developed by Roger Tsien and colleagues, that revolutionized the study of cellular signaling by enabling the direct measurement of cytosolic free calcium ($[Ca^{2+}]_i$)[1]. Before its development, quantifying this crucial second messenger in small, intact cells without disrupting the plasma membrane was a significant challenge[1]. Quin-2 is a high-affinity, selective Ca^{2+} chelator that exhibits a marked increase in fluorescence upon binding to calcium[1].

To deliver it into the cell, it is used in its membrane-permeant acetoxymethyl (AM) ester form, Quin-2 AM[1]. This lipophilic molecule freely diffuses across the cell membrane into the cytosol. Once inside, ubiquitous intracellular esterases cleave the AM ester groups, regenerating the parent Quin-2 molecule as an impermeant tetranion, effectively trapping it within the cytoplasm where it can report on $[Ca^{2+}]_i$ changes[1]. Despite being largely superseded by brighter and more photostable indicators like Fura-2, understanding the properties and application of Quin-2 is essential for appreciating the historical context and fundamental principles of fluorescent ion indication.

Core Photophysical Properties and Calcium Binding

Quin-2's utility is rooted in its spectral changes upon binding Ca^{2+} . The binding event causes a significant enhancement in fluorescence quantum yield, forming the basis of its function as an intensity-based indicator[2]. While it can be used ratiometrically, this is not common due to its spectral properties[3]. The key quantitative parameters of Quin-2 are summarized below.

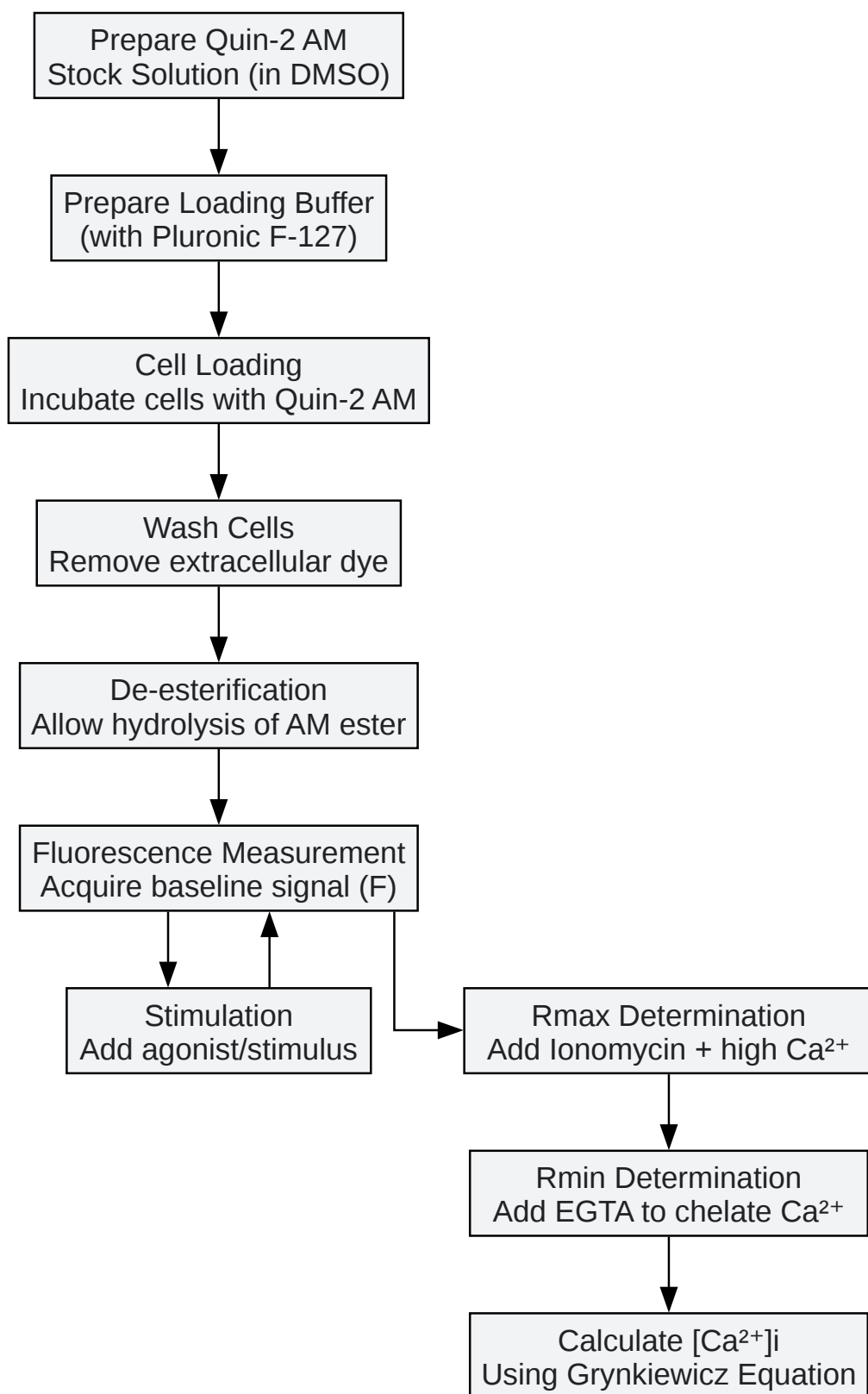
Quantitative Data Summary

Property	Ca ²⁺ -Free Quin-2	Ca ²⁺ -Bound Quin-2	Reference(s)
Peak Excitation (λ_{ex})	~354 nm	~339 nm	[4] [5]
Peak Emission (λ_{em})	~492 nm	~492 nm	[1] [4]
Dissociation Constant (Kd)	-	115 nM	[1] [4]
Quantum Yield (Φ)	~0.03	~0.14	[2]
Molar Extinction Coefficient (ϵ)	<5000 M ⁻¹ cm ⁻¹	<5000 M ⁻¹ cm ⁻¹	[2]
Fluorescence Enhancement	-	~5-fold	[1] [3]

Experimental Methodologies

Accurate measurement of intracellular calcium using Quin-2 AM requires careful attention to the protocols for dye loading and signal calibration.

Experimental Workflow Overview



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Caption: General experimental workflow for measuring intracellular calcium using Quin-2 AM.

Protocol 1: Cell Loading with Quin-2 AM

This protocol describes the standard method for loading suspension or adherent cells with the Quin-2 AM ester.

- Reagent Preparation:
 - Prepare a 1-10 mM stock solution of Quin-2 AM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C, protected from light.
 - Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
- Loading Solution Preparation:
 - On the day of the experiment, thaw an aliquot of the Quin-2 AM stock solution.
 - Dilute the stock solution into the physiological buffer to a final working concentration, typically between 1-10 µM.
 - To aid the dispersion of the hydrophobic AM ester in the aqueous buffer, a non-ionic surfactant like Pluronic® F-127 can be added to the working solution at a final concentration of ~0.02-0.04%.
- Cell Incubation:
 - For adherent cells, replace the culture medium with the Quin-2 AM loading solution. For suspension cells, pellet the cells and resuspend them in the loading solution.
 - Incubate the cells for 30-60 minutes at 37°C. The optimal time and concentration may vary between cell types and should be determined empirically.
- Washing and De-esterification:
 - After loading, remove the loading solution and wash the cells two to three times with the physiological buffer to remove any extracellular dye.

- Resuspend or cover the cells in fresh buffer and incubate for an additional 30 minutes at room temperature or 37°C. This period allows intracellular esterases to completely hydrolyze the AM ester groups, which is critical for a Ca^{2+} -sensitive fluorescent signal.

Protocol 2: In Situ Calibration and $[\text{Ca}^{2+}]_i$ Calculation

To convert the measured fluorescence intensity (F) into an absolute calcium concentration, an in situ calibration must be performed at the end of each experiment to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals.

- Baseline Fluorescence (F):
 - Measure the fluorescence intensity of the Quin-2-loaded cells at Ex/Em of ~339/492 nm. This is the experimental fluorescence (F) corresponding to the $[\text{Ca}^{2+}]_i$ in the resting and stimulated states.
- Maximum Fluorescence (Fmax) Determination:
 - To the cells, add a calcium ionophore such as Ionomycin (typically 1-5 μM final concentration) in the presence of a high concentration of extracellular calcium (e.g., 1-10 mM CaCl_2).
 - Ionomycin makes the cell membrane permeable to Ca^{2+} , allowing the extracellular calcium to flood the cytosol and saturate the intracellular Quin-2.
 - Record the fluorescence until a stable, maximum plateau is reached. This value is Fmax.
- Minimum Fluorescence (Fmin) Determination:
 - Following the Fmax measurement, add a high concentration of a Ca^{2+} chelator, such as EGTA (e.g., 5-10 mM final concentration), to the buffer. The pH of the EGTA solution should be adjusted to be physiological (~7.4) to ensure its chelation capacity.
 - EGTA will chelate all the calcium that entered the cell, reducing the intracellular free Ca^{2+} concentration to near-zero levels.
 - Record the fluorescence until a stable, minimum level is reached. This value is Fmin. It is crucial to also account for and subtract any cellular autofluorescence, which can be

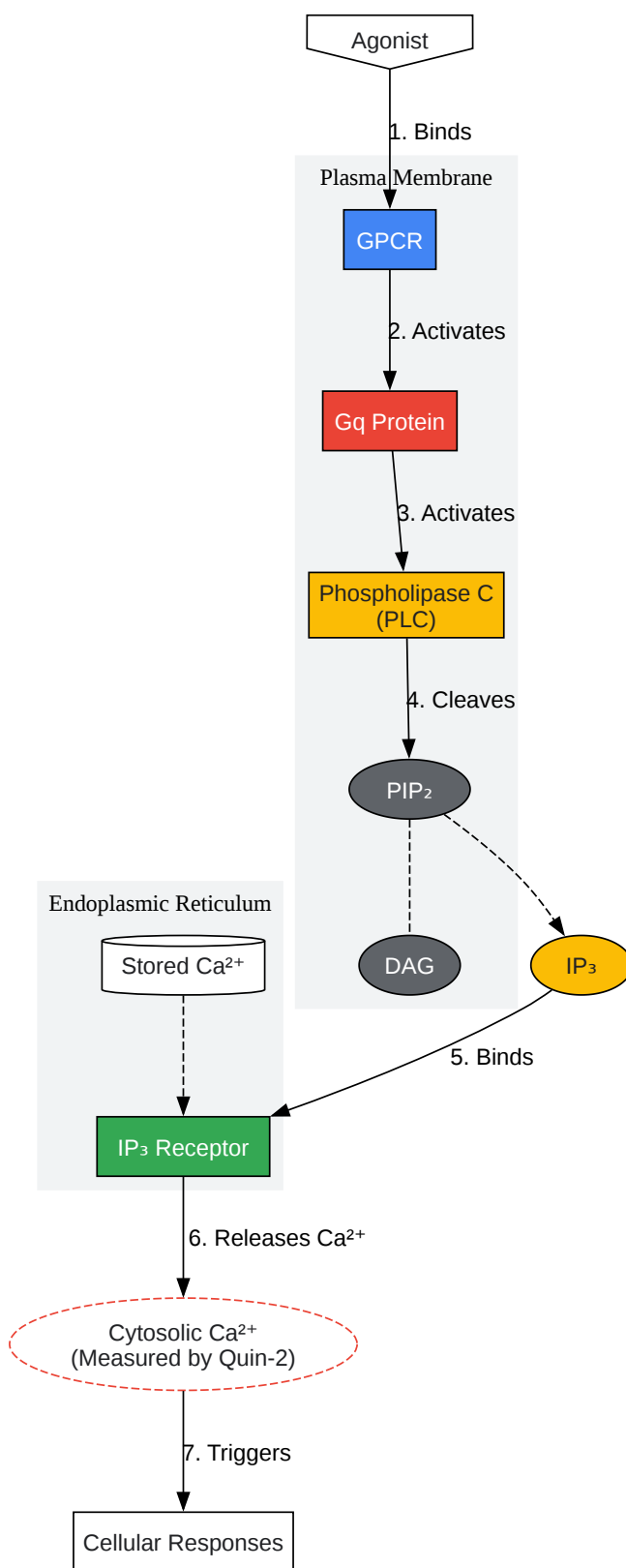
determined from a sample of unloaded cells.

- Calculation of Intracellular Calcium Concentration:
 - The intracellular free calcium concentration, $[Ca^{2+}]_i$, is calculated using the Grynkiewicz equation: $[Ca^{2+}]_i = K_d * [(F - F_{min}) / (F_{max} - F)]$
 - Where:
 - K_d is the dissociation constant of Quin-2 for Ca^{2+} (115 nM)[1][4].
 - F is the experimental fluorescence intensity at any given time.
 - F_{min} is the minimum fluorescence intensity after adding EGTA.
 - F_{max} is the maximum fluorescence intensity after adding ionomycin.

Application in a Core Signaling Pathway: GPCR-PLC Activation

Quin-2 was historically instrumental in elucidating signaling pathways that involve changes in intracellular calcium. A canonical example is the pathway initiated by G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.

Upon binding of an agonist (e.g., a hormone or neurotransmitter) to a Gq-coupled GPCR, the receptor activates its associated G-protein. The activated $G\alpha_q$ subunit, in turn, activates the enzyme Phospholipase C (PLC)[6][7]. PLC acts on the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP_2), cleaving it into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP_3)[1][6]. While DAG remains in the membrane to activate Protein Kinase C, the water-soluble IP_3 diffuses through the cytosol and binds to IP_3 receptors, which are ligand-gated Ca^{2+} channels on the membrane of the endoplasmic reticulum (ER)[6]. This binding event opens the channels, causing a rapid release of stored Ca^{2+} from the ER into the cytosol[6]. This surge in cytosolic Ca^{2+} is precisely what is detected by the increase in fluorescence of intracellularly-loaded Quin-2, providing a direct readout of the activation of this critical signaling cascade.



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References

- 1. Calcium homeostasis in intact lymphocytes: cytoplasmic free calcium monitored with a new, intracellularly trapped fluorescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 3. Fluorescence lifetime imaging of calcium using Quin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. QUIN 2, Tetrapotassium Salt Binding of Ca^{2+} leads to a major shift in UV absorption spectrum and a twenty-fold enhancement in fluorescence quantum yield. | 73630-23-6 [sigmaaldrich.com]
- 6. Measurement of cytosolic free Ca^{2+} with quin2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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